REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[C:9][C:10]2[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][CH:11]=2)=[CH:4][CH:3]=1.C(O)(=[O:22])C.S(=O)(=O)(O)O>O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:22])[CH2:9][C:10]2[CH:15]=[CH:14][C:13]([C:16]([F:17])([F:18])[F:19])=[CH:12][CH:11]=2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C#CC1=CC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
mercuric sulfate
|
Quantity
|
13.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 90° C. for 3.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (developing solvent: ethyl acetate/n-hexane=1/9)
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C(CC1=CC=C(C=C1)C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |